molecular formula C22H16N4O2S B11107662 quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate

quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate

Cat. No.: B11107662
M. Wt: 400.5 g/mol
InChI Key: ZSMVCPDJQWLLMS-YYDJUVGSSA-N
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Description

Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate typically involves multiple steps, starting with the preparation of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. The nitro group is introduced through nitration reactions, and the phenylbenzenecarbohydrazonothioate moiety is added via hydrazonation and thioation reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool for studying biological pathways and developing new therapeutic agents.

    Medicine: Quinoline derivatives are used in the development of drugs for treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, such as topoisomerases, and disrupt cellular processes like DNA replication and repair. It can also interact with cellular membranes, leading to changes in membrane permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as quinolin-8-yl benzenesulfonamides and quinolin-8-yl benzamides. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and thioate groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-anilino-4-nitrobenzenecarboximidothioate

InChI

InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-17(12-14-19)22(25-24-18-8-2-1-3-9-18)29-20-10-4-6-16-7-5-15-23-21(16)20/h1-15,24H/b25-22+

InChI Key

ZSMVCPDJQWLLMS-YYDJUVGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/SC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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